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molecular formula C11H10N2O B3092490 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-78-2

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

Cat. No. B3092490
M. Wt: 186.21 g/mol
InChI Key: LFBMTFQWORFEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196534

Procedure details

Dimethylsulphate (2.28 ml) was added over 5 min to a stirred mixture of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (3 g), acetone (12 ml) and 20% w/v aqueous sodium hydroxide (9 ml) at ca. 50°. The mixture was heated at reflux for 10 min. Further sodium hydroxide (6 ml) was added and the mixture was heated at reflux for 5 min. On cooling a solid crystallised. Water (10 ml) was added and the mixture was filtered. The solid was washed with water (2×20 ml), and dried in vacuo 45° to give the title compound (3.16 g). The t.l.c. data for this material were consistent with those obtained for the product of Example 1.
Quantity
2.28 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OS(OC)(=O)=O.[C:8]1(=[O:21])[C:20]2[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[NH:13][C:12]=2[CH2:11][CH2:10][NH:9]1.[OH-].[Na+]>CC(C)=O>[CH3:1][N:13]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=2[C:20]2[C:8](=[O:21])[NH:9][CH2:10][CH2:11][C:12]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
2.28 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
3 g
Type
reactant
Smiles
C1(NCCC=2NC=3C=CC=CC3C21)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ca. 50°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling a solid
CUSTOM
Type
CUSTOM
Details
crystallised
ADDITION
Type
ADDITION
Details
Water (10 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The solid was washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo 45°

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C=3C=CC=CC13)C(NCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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